Cannabicyclol

Serotonin Receptor Pharmacology Radioligand Binding Assays Cannabinoid Selectivity

Cannabicyclol (CBL, CAS 21366-63-2) is the only chiral phytocannabinoid reference material that enables investigation of 5-HT1A positive allosteric modulation (enhancing β-arrestin recruitment from 20% to 80% at 4 µM) without confounding CB1/CB2 activation. As a photodegradation product of cannabichromene, it serves as a quantifiable marker for cannabis aging and improper storage. Its constrained 4-5-6 fused ring system demands specialized enantiomeric separation (amylose-based column, MeOH/water/formic acid), making certified high-purity CBL essential for validated LC-MS/MS potency and forensic methods. Procure only CRM-grade material to ensure accurate calibration and reproducible serotonergic pharmacology data.

Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
CAS No. 21366-63-2
Cat. No. B1214379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabicyclol
CAS21366-63-2
Synonymscannabicyclol
Molecular FormulaC21H30O2
Molecular Weight314.5 g/mol
Structural Identifiers
SMILESCCCCCC1=CC(=C2C3C4C(C3(C)C)CCC4(OC2=C1)C)O
InChIInChI=1S/C21H30O2/c1-5-6-7-8-13-11-15(22)17-16(12-13)23-21(4)10-9-14-18(21)19(17)20(14,2)3/h11-12,14,18-19,22H,5-10H2,1-4H3/t14-,18+,19+,21+/m0/s1
InChIKeyIGHTZQUIFGUJTG-QSMXQIJUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cannabicyclol (CAS 21366-63-2) Procurement Guide: Analytical Standards and Research-Grade Material


Cannabicyclol (CBL, CAS 21366-63-2) is a minor, non-psychoactive phytocannabinoid formed via photochemical degradation of cannabichromene (CBC) [1]. It is a chiral molecule with a constrained 4-5-6 fused ring system, and its presence in cannabis samples serves as a marker of aging or improper storage [2]. CBL is primarily supplied as a certified reference material (CRM) for analytical testing and forensic applications, with documented receptor pharmacology distinct from major cannabinoids such as Δ9-THC and CBD .

Why Cannabicyclol Cannot Be Substituted by Cannabichromene (CBC) or Δ9-THC for Receptor Studies


Cannabicyclol exhibits a unique pharmacological fingerprint characterized by high affinity for the serotonin 5-HT1A receptor and negligible interaction with cannabinoid CB1/CB2 receptors [1]. This profile is mechanistically distinct from its precursor CBC, which has documented CB2 agonist activity, and from Δ9-THC, which is a potent CB1/CB2 partial agonist but lacks 5-HT1A binding activity [2]. Furthermore, the chiral nature of CBL necessitates specialized chromatographic methods for enantiomeric purity assessment, a requirement not applicable to achiral cannabinoids like CBD [3]. Therefore, substituting CBL with other in-class cannabinoids in research or analytical workflows will yield divergent receptor engagement profiles and inaccurate quantification results.

Cannabicyclol Differentiation: Quantitative Evidence for Scientific Selection


Cannabicyclol vs. Δ9-THC: Divergent 5-HT1A Receptor Binding Profiles

Cannabicyclol (CBL) demonstrates high affinity for the serotonin 5-HT1A receptor, inhibiting [3H]-8-hydroxy-DPAT binding by 75% at 10 μM and 20% at 1 μM [1]. In contrast, the major psychoactive cannabinoid Δ9-THC does not displace agonist from the 5-HT1A receptor in the same micromolar concentration range [2]. This establishes a clear, quantifiable difference in receptor engagement.

Serotonin Receptor Pharmacology Radioligand Binding Assays Cannabinoid Selectivity

Cannabicyclol vs. Cannabidiol (CBD): Distinct Allosteric Modulation of 5-HT1A Signaling

At a concentration of 4 μM, Cannabicyclol (CBL) acts as a potent positive allosteric modulator (PAM) of the 5-HT1A receptor, increasing serotonin-induced β-arrestin recruitment from a baseline of 20% to 80% [1]. In contrast, Cannabidiol (CBD) functions as a modest affinity agonist at the human 5-HT1A receptor, directly activating the receptor rather than modulating the response to the endogenous agonist [2]. This mechanistic divergence (PAM vs. agonist) leads to fundamentally different pharmacological outcomes.

Allosteric Modulation GPCR Pharmacology β-Arrestin Recruitment

Cannabicyclol vs. Δ9-THC: Absence of CB1/CB2 Receptor Affinity

Radioligand binding assays demonstrate that Cannabicyclol (CBL) exhibits only weak interaction with CB1 and CB2 receptors [1]. In stark contrast, Δ9-THC displays high affinity for these receptors, with a reported Ki of 8.5 nM for the human CB2 receptor [2]. This >1,000-fold difference in binding affinity confirms CBL's non-psychoactive nature and its unsuitability as a substitute for THC in cannabinoid receptor studies.

Cannabinoid Receptor Binding CB1/CB2 Selectivity Psychoactivity Profile

Cannabicyclol Analytical Differentiation: Requirement for Chiral Chromatography

Cannabicyclol is a chiral molecule with four chiral centers, existing as an enantiomeric pair. Effective separation of CBL enantiomers requires specialized chiral stationary phases, with optimal conditions identified as methanol/water (95:5 v/v, 0.1% formic acid, 1.5 mL/min) on an amylose-based column [1]. In contrast, major cannabinoids like CBD and Δ9-THC are achiral or exist as single isomers from natural sources and do not require chiral separation methods [1]. This necessitates distinct analytical workflows for accurate quantification and purity assessment.

Chiral Separation Analytical Method Development Enantiomeric Purity

Cannabicyclol vs. Cannabichromene (CBC): Enhanced Chemical Stability in Formulation

Stability studies demonstrate that (±)-Cannabicyclol (CBL) and its dilution in MCT oil remain stable at temperatures between 25°C and 40°C for a period of three months [1]. In contrast, its precursor, Cannabichromene (CBC), is known to readily undergo photochemical degradation and isomerization to form CBL upon exposure to light and heat [2]. This inherent stability of CBL provides a quantifiable advantage for long-term storage and use in controlled research environments.

Stability Studies Formulation Science Degradation Products

Recommended Application Scenarios for Cannabicyclol (CAS 21366-63-2) Based on Differentiated Evidence


Serotonin 5-HT1A Receptor Pharmacology Studies

CBL is the preferred tool compound for investigating positive allosteric modulation of the 5-HT1A receptor. Its ability to enhance serotonin-induced β-arrestin recruitment from 20% to 80% at 4 μM [1] makes it uniquely suited for studies of GPCR signal bias and for screening novel PAMs targeting serotonergic pathways implicated in anxiety and depression.

Analytical Reference Standard for Forensic and Quality Control Laboratories

As a chiral compound requiring specific separation conditions (amylose-based column with methanol/water/formic acid) [1], certified CBL reference materials are essential for developing and validating LC-MS/MS methods for cannabis potency testing, impurity profiling, and forensic sample analysis. Its stability in MCT oil for 3 months [2] ensures long-term reliability of standard solutions.

Differentiation Marker in Cannabis Aging and Storage Studies

CBL is formed exclusively from the degradation of CBC [1]. Its presence and concentration in cannabis samples serve as a quantifiable marker for assessing the age, storage conditions (exposure to light/heat), and overall quality of cannabis biomass and extracts. Procurement of high-purity CBL enables accurate calibration of analytical methods for these studies.

Non-Psychoactive Cannabinoid Research Requiring CB1/CB2 Selectivity

For researchers aiming to decouple serotonergic effects from cannabinoid receptor activation, CBL is an ideal candidate. Its weak interaction with CB1 and CB2 receptors [1], in contrast to the high affinity of Δ9-THC (CB2 Ki = 8.5 nM) [2], allows for investigation of 5-HT1A-mediated pharmacology without confounding psychoactive or CB receptor-dependent effects.

Quote Request

Request a Quote for Cannabicyclol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.